Cas no 1853186-01-2 (3-Methyl-1-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

3-Methyl-1-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronic ester derivative of a pyrazole scaffold, designed for applications in cross-coupling reactions such as Suzuki-Miyaura couplings. The tetrahydro-2H-pyran-4-yl substituent enhances solubility and stability, while the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group ensures efficient transmetalation under mild conditions. This compound is particularly useful in medicinal chemistry and materials science due to its compatibility with diverse reaction conditions and its role in constructing complex heterocyclic frameworks. Its crystalline nature and high purity make it suitable for precise synthetic applications. Proper handling under inert conditions is recommended to preserve reactivity.
3-Methyl-1-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole structure
1853186-01-2 structure
Product Name:3-Methyl-1-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
CAS No:1853186-01-2
MF:C15H25BN2O3
MW:292.181604146957
MDL:MFCD27951766
CID:4709084
PubChem ID:118995221
Update Time:2025-06-14

3-Methyl-1-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 3-Methyl-1-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
    • (3-methyl-1-(tetrahydro-2h-pyran-4-yl)-1h-pyrazol-4-yl)boronic acid pinacol ester
    • AS-48549
    • F50993
    • AKOS027335988
    • 3-methyl-1-(oxan-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
    • 3-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-boronic Acid Pinacol Ester
    • MFCD27951766
    • 1853186-01-2
    • SY244500
    • 3-METHYL-1-(OXAN-4-YL)-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRAZOLE
    • MDL: MFCD27951766
    • Inchi: 1S/C15H25BN2O3/c1-11-13(16-20-14(2,3)15(4,5)21-16)10-18(17-11)12-6-8-19-9-7-12/h10,12H,6-9H2,1-5H3
    • InChI Key: KNDMMEXHDKQGGY-UHFFFAOYSA-N
    • SMILES: O1B(C2C(C)=NN(C=2)C2CCOCC2)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 292.1958228g/mol
  • Monoisotopic Mass: 292.1958228g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 369
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 45.5

3-Methyl-1-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Pricemore >>

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3-Methyl-1-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Suppliers

Amadis Chemical Company Limited
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(CAS:1853186-01-2)3-Methyl-1-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Order Number:A908237
Stock Status:in Stock
Quantity:100mg/250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:30
Price ($):206.0/366.0/952.0
Email:sales@amadischem.com

Additional information on 3-Methyl-1-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Comprehensive Analysis of 3-Methyl-1-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 1853186-01-2)

The compound 3-Methyl-1-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 1853186-01-2) is a highly versatile boron-containing heterocycle that has garnered significant attention in pharmaceutical and materials science research. Its unique structure, featuring a pyrazole core functionalized with a tetrahydro-2H-pyran moiety and a pinacol boronate ester, makes it a valuable intermediate for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry.

Recent trends in drug discovery highlight the growing demand for boron-based building blocks, particularly in the development of proteolysis-targeting chimeras (PROTACs) and covalent inhibitors. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group in this compound enables efficient C-C bond formation under mild conditions, addressing key challenges in bioconjugation and late-stage functionalization. Researchers frequently search for "stable pyrazole boronic esters" or "THP-protected boron reagents" – queries that directly relate to this compound's utility.

From a structural perspective, the tetrahydro-2H-pyran-4-yl substituent enhances solubility while providing steric protection to the adjacent N1-position of the pyrazole ring. This feature is particularly valuable when designing kinase inhibitors, as evidenced by its appearance in patent literature for JAK/STAT signaling modulators. The compound's crystalline nature (typically white to off-white powder) and stability under ambient conditions make it preferable to more sensitive aryl boronic acids for long-term storage.

In material science applications, this boronate ester demonstrates remarkable potential for constructing π-conjugated systems in organic electronics. Its compatibility with microwave-assisted synthesis (a frequently searched technique) allows rapid preparation of OLED emitters and organic photovoltaic materials. The methyl group at the 3-position of the pyrazole ring prevents unwanted tautomerization, ensuring consistent reactivity – a critical factor when optimizing polymerization reactions.

Analytical characterization of CAS 1853186-01-2 typically reveals >95% purity by HPLC, with distinctive 1H NMR signals at δ 1.28 (s, 12H, pinacol CH3), 2.38 (s, 3H, pyrazole-CH3), and 4.05-4.15 (m, 2H, THP-O-CH2). The boron content (approximately 8.5% by ICP-MS) confirms its suitability for isotope labeling studies, answering frequent researcher inquiries about "B-10 enriched pyrazole derivatives" for neutron capture therapy applications.

Environmental and handling considerations position this compound favorably compared to traditional organotin reagents, aligning with green chemistry principles. Its low hygroscopicity reduces decomposition risks, while the tetrahydropyran group minimizes volatility – addressing common concerns about "air-stable boron reagents" in industrial settings. The compound's LogP (~2.1) suggests moderate lipophilicity, making it valuable for medicinal chemists balancing cell permeability and aqueous solubility in lead optimization.

Emerging applications in bioorthogonal chemistry leverage the compound's ability to participate in click reactions after boronate cleavage. This dual functionality responds to growing interest in "multifunctional pyrazole scaffolds" for prodrug design and targeted drug delivery systems. Recent publications demonstrate its incorporation into fluorescent probes for reactive oxygen species detection, capitalizing on the boronate oxidation mechanism.

From a commercial perspective, CAS 1853186-01-2 is increasingly available through specialty chemical suppliers, with pricing reflecting its value as a high-purity synthetic intermediate. Bulk quantities (≥100g) typically show better cost efficiency for process chemistry applications. The compound's shelf life (often >24 months when stored at 2-8°C under inert atmosphere) answers frequent logistical questions from procurement specialists.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1853186-01-2)3-Methyl-1-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
A908237
Purity:99%/99%/99%
Quantity:100mg/250mg/1g
Price ($):206.0/366.0/952.0
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